molecular formula C20H21FN4O3 B2368265 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034494-97-6

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2368265
CAS No.: 2034494-97-6
M. Wt: 384.411
InChI Key: IQNODCJXMFVCEG-UHFFFAOYSA-N
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Description

The compound "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" is a complex organic molecule featuring a pyrrolidine ring bonded to a substituted pyrimidine and a methoxyindole group. This configuration endows the compound with diverse chemical and biological properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

This compound has a plethora of scientific research applications, including:

  • Chemistry: : As an intermediate in complex organic syntheses, it aids in the development of new materials and reactions.

  • Biology: : Its biological activity is explored in pharmacological studies for potential therapeutic uses.

  • Medicine: : Investigated for its potential as a drug candidate due to its interaction with various biological targets.

  • Industry: : Utilized in material science for creating specialized polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of "(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone" typically involves multi-step synthetic processes:

  • Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol: : Starting from basic organic compounds, the pyrimidine ring is constructed with appropriate substitution at the 5 and 6 positions.

  • Attachment of pyrrolidin-1-yl group: : Using nucleophilic substitution reactions, the pyrrolidine ring is attached to the pyrimidine derivative.

  • Formation of the methoxyindole group: : The indole ring is synthesized and functionalized with a methoxy group at the 6 position.

  • Coupling of the methoxyindole with the pyrimidinyl-pyrrolidine intermediate: : Utilizing coupling agents and specific reaction conditions, the final structure is assembled.

Industrial Production Methods

In an industrial setting, these reactions are often scaled up using continuous flow chemistry techniques. Reactor conditions, such as temperature, pressure, and solvents, are optimized to enhance yields and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, such as:

  • Oxidation: : Potential formation of oxidized derivatives depending on the functional groups available.

  • Reduction: : Under reducing conditions, selective hydrogenation or other reduction reactions can occur.

  • Substitution: : The presence of reactive sites allows for substitution reactions, altering functional groups or aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts like palladium on carbon or sodium borohydride.

  • Substitution: : Reagents like halides, alkylating agents, and base catalysts.

Major Products Formed

The products formed will vary based on the reactions undertaken, but generally include modified versions of the original compound with alterations to the indole, pyrimidine, or pyrrolidine components.

Mechanism of Action

The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate biological pathways, leading to desired therapeutic effects. The exact mechanism depends on the structural configuration and the biological system under study.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

  • Unique Structural Features: : The specific substitution pattern provides unique reactivity and biological activity.

  • Functional Group Variation: : Similar compounds may have different substituents, altering their chemical and biological properties.

  • Applications: : While related compounds might also be biologically active, the unique combination of functionalities in this compound can offer distinct advantages.

List of Similar Compounds

  • (3-((6-Methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

  • (3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

  • (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone

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Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-3-15-18(21)19(23-11-22-15)28-14-6-7-25(10-14)20(26)17-8-12-4-5-13(27-2)9-16(12)24-17/h4-5,8-9,11,14,24H,3,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNODCJXMFVCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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